3-Bromo-1-(piperidin-1-yl)propan-1-one
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Description
“3-Bromo-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 90154-52-2 . It has a molecular weight of 220.11 . The compound is used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of N-ethyl-N,N-diisopropylamine in dichloromethane at 0 - 20℃ for 18 hours in an inert atmosphere . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 50℃ in an inert atmosphere, followed by the use of sodium tetrahydroborate in methanol at 20℃ in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions. For instance, it can react with para-fluorostyrene and tetra-(n-butyl)ammonium iodide in tetrahydrofuran and 1-methyl-pyrrolidin-2-one at -5℃ for 16 hours .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 220.11 . The compound’s boiling point and other physical properties are not mentioned in the available resources.
Future Directions
The piperidine nucleus, which is present in “3-Bromo-1-(piperidin-1-yl)propan-1-one”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives show a wide variety of biological activities and are being utilized in different therapeutic applications such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that “this compound” and its derivatives could have potential applications in the field of drug discovery .
Properties
IUPAC Name |
3-bromo-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFKORONJMTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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